What are the physical and chemical properties of 1-phenylprop-2-yn-1-one?
What are the physical and chemical properties of 1-phenylprop-2-yn-1-one?
This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 1-phenylprop-2-yn-1-one. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document details experimental protocols for the synthesis and analysis of the compound and presents key data in a structured format.
Core Compound Properties
1-Phenylprop-2-yn-1-one, also known as benzoylacetylene or ethynyl phenyl ketone, is an organic compound with the molecular formula C₉H₆O.[1] It possesses a phenyl group attached to a propynone moiety, resulting in a conjugated system that influences its reactivity and spectroscopic characteristics. The presence of both a carbonyl group and a terminal alkyne makes it a versatile building block in organic synthesis.
Physical and Chemical Data Summary
A summary of the key physical and chemical properties of 1-phenylprop-2-yn-1-one is presented in the table below for easy reference.
| Property | Value |
| Molecular Formula | C₉H₆O |
| Molecular Weight | 130.14 g/mol [1] |
| Appearance | Lumps |
| Melting Point | 50-51 °C |
| Boiling Point | 70-74 °C at 2 Torr |
| Density | 1.073 g/cm³ (Predicted) |
| Flash Point | 76.6 °C |
| Solubility | Soluble in organic solvents |
| CAS Number | 3623-15-2 |
Synthesis and Experimental Protocols
The synthesis of 1-phenylprop-2-yn-1-one is typically achieved through a two-step process involving the formation of a precursor, 1-phenyl-2-propyn-1-ol, followed by its oxidation.
Synthesis of (±)-1-Phenyl-2-propyn-1-ol
This procedure outlines the synthesis of the alcohol precursor from benzaldehyde and acetylene.[2]
Materials:
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Iodine crystal (catalytic amount)
-
n-Butyl chloride
-
Benzaldehyde
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a reflux condenser and under an argon atmosphere, place magnesium turnings (28.3 mmol).
-
Add anhydrous THF (30 mL) and a small crystal of iodine.
-
Add a portion of n-butyl chloride (28.3 mmol) dropwise and reflux the mixture to initiate the formation of the Grignard reagent.
-
Once the Grignard reagent is formed, cool the reaction mixture to 0 °C.
-
Slowly add a solution of benzaldehyde (9.4 mmol) in THF (20 mL) to the reaction mixture.
-
Stir the reaction mixture at 0 °C for 6 hours.
-
Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Dilute the mixture with water and extract with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: 10% ethyl acetate in petroleum ether) to yield (±)-1-phenyl-2-propyn-1-ol as a pale yellow oil.
Oxidation to 1-Phenylprop-2-yn-1-one
The synthesized 1-phenyl-2-propyn-1-ol is then oxidized to the target ketone.[3]
Materials:
-
(±)-1-Phenyl-2-propyn-1-ol
-
Jones reagent (a solution of chromium trioxide in sulfuric acid)
-
Acetone
-
Isopropyl alcohol
-
Dichloromethane
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 1-phenyl-2-propyn-1-ol in acetone and cool the solution in an ice bath.
-
Slowly add Jones reagent dropwise to the stirred solution. The reaction is exothermic and the color will change from orange to green/brown.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by adding isopropyl alcohol until the orange color disappears completely.
-
Remove the acetone under reduced pressure.
-
Partition the residue between water and dichloromethane.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude 1-phenylprop-2-yn-1-one.
-
Further purification can be achieved by recrystallization or column chromatography.
Spectroscopic Analysis Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Instrumentation: 400 MHz NMR Spectrometer.
Sample Preparation:
-
Accurately weigh 5-10 mg of 1-phenylprop-2-yn-1-one.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a clean and dry 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse sequence.
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Spectral Width: -2 to 12 ppm
-
Number of Scans: 16-32
-
Relaxation Delay: 1.0 s
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse sequence.
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Spectral Width: 0 to 220 ppm
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2.0 s
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the TMS signal (0 ppm) for ¹H NMR and the residual solvent peak (77.16 ppm for CDCl₃) for ¹³C NMR.
-
Integrate the peaks in the ¹H NMR spectrum.
Infrared (IR) Spectroscopy
Objective: To identify the characteristic functional groups.
Instrumentation: Fourier-Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation:
-
Place a small amount of the solid 1-phenylprop-2-yn-1-one sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
Acquisition Parameters:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.
Data Analysis:
-
Identify the characteristic absorption bands for the key functional groups:
-
C≡C-H stretch (alkyne): ~3300 cm⁻¹
-
C=O stretch (conjugated ketone): ~1640-1680 cm⁻¹
-
C≡C stretch (alkyne): ~2100 cm⁻¹
-
C=C stretch (aromatic): ~1600 and 1450 cm⁻¹
-
C-H stretch (aromatic): ~3000-3100 cm⁻¹
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern.
Instrumentation: Mass spectrometer with an Electron Ionization (EI) source.
Sample Introduction:
-
Direct infusion or via a Gas Chromatography (GC) inlet. For GC-MS, a suitable capillary column (e.g., HP-5) should be used.
Acquisition Parameters (EI):
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Mass Range: m/z 40-300
Data Analysis:
-
Identify the molecular ion peak (M⁺) corresponding to the molecular weight of 1-phenylprop-2-yn-1-one (m/z 130).
-
Analyze the fragmentation pattern. Expected major fragments include:
-
[M-H]⁺ (m/z 129): Loss of a hydrogen atom.
-
[C₆H₅CO]⁺ (m/z 105): Benzoyl cation, a very common and stable fragment.
-
[C₆H₅]⁺ (m/z 77): Phenyl cation.
-
Reactivity and Applications
1-phenylprop-2-yn-1-one is a valuable intermediate in organic synthesis due to its dual functionality.[4] The terminal alkyne can participate in various reactions such as click chemistry, Sonogashira coupling, and Michael additions.[4] The carbonyl group can undergo nucleophilic addition, reduction, and condensation reactions.[4] These reactive sites make it a key precursor for the synthesis of more complex molecules, with potential applications in medicinal chemistry and materials science.[4] Its biological activities are an area of ongoing research, with potential for development in oncology and infectious disease treatment.[4]
Safety Information
1-Phenylprop-2-yn-1-one is harmful if swallowed and causes serious eye irritation.[5] It is a combustible solid.[] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[5] Work should be conducted in a well-ventilated fume hood.
References
- 1. 1-Phenyl-2-propyn-1-one = 95.0 HPLC 3623-15-2 [sigmaaldrich.com]
- 2. 1-PHENYL-2-PROPYN-1-OL | 4187-87-5 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Buy 1-phenylprop-2-yn-1-one | 3623-15-2 [smolecule.com]
- 5. 1-Phenyl-2-propyn-1-one, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
